Pratensein 7-O-glucopyranoside

Description

Contextualization within Flavonoid and Isoflavonoid (B1168493) Research

Flavonoids and their subclass, isoflavonoids, are a large and diverse group of polyphenolic secondary metabolites produced by plants. They are recognized for their broad spectrum of biological activities. Isoflavones, characterized by a 3-phenylchroman-4-one backbone, are of particular interest due to their structural similarity to human estrogens, leading to their classification as phytoestrogens.

Pratensein (B192153) 7-O-glucopyranoside is a derivative of the isoflavone (B191592) pratensein. The core structure of pratensein is further modified in nature through the process of glycosylation, where a glucopyranoside (a glucose-derived sugar) is attached at the 7-position of the isoflavone structure. This glycosidic linkage is a common feature among many plant-derived secondary metabolites. Research into Pratensein 7-O-glucopyranoside is therefore deeply embedded in the broader investigation of how such modifications impact the chemical properties and biological functions of isoflavonoids.

Significance of Glycosylated Isoflavones in Natural Product Chemistry

The glycosylation of isoflavones like pratensein is a critical aspect of their natural product chemistry. The attachment of a sugar molecule, such as glucose, significantly alters the physicochemical properties of the aglycone (the non-sugar part of the molecule). This modification generally increases the molecule's water solubility and stability.

From a biological perspective, glycosylation can influence the bioavailability and metabolism of isoflavones in the human body. Often, the glycoside form is not directly absorbed. Instead, it is hydrolyzed by enzymes in the gut to release the aglycone, which is then absorbed. Therefore, understanding the role of the glycosidic bond in compounds like this compound is crucial for elucidating their mechanisms of action and potential health effects. The presence of the glucose unit can also affect how the molecule interacts with cellular targets, potentially modulating its biological activity.

Detailed Research Findings

Scientific investigation into this compound has begun to shed light on its chemical nature and biological potential.

Chemical Properties and Structure Elucidation

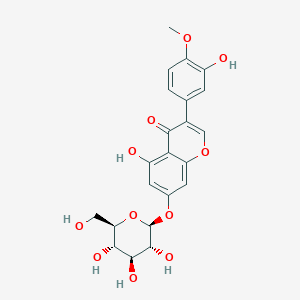

This compound is a complex organic molecule with the chemical formula C₂₂H₂₂O₁₁. nih.gov Its structure has been elucidated using modern analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These methods have confirmed the attachment of a β-D-glucopyranoside to the 7-hydroxyl group of the pratensein aglycone.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₂O₁₁ | nih.gov |

| Molecular Weight | 462.4 g/mol | nih.gov |

| IUPAC Name | 5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | nih.gov |

| CAS Number | 36191-03-4 | nih.gov |

Natural Occurrence

This compound has been identified and isolated from several plant species. It is a known constituent of red clover (Trifolium pratense), where it co-occurs with its aglycone, pratensein, and other isoflavones. nih.gov It has also been reported in Ammopiptanthus mongolicus and Astragalus mongholicus, plants used in traditional medicine. nih.gov The quantitative analysis of this compound in plant extracts is often performed using techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS). researchgate.net

Biological Activity Research

Preliminary research suggests that this compound possesses biological activities of interest, including potential antioxidant and anticancer effects.

A notable study investigated the anticancer activity of both pratensein and its glycoside form, this compound, isolated from Cuscuta kotschiana. The research demonstrated that the glycoside form exhibited significantly more potent cytotoxic activity against human breast cancer cell lines (MCF-7 and MDA-MB-231) than its aglycone counterpart. researchgate.net The study also found that this compound induced apoptosis (programmed cell death) in these cancer cells. This was evidenced by an increase in the expression of pro-apoptotic genes like p53 and bax, and a decrease in the expression of the anti-apoptotic gene bcl-2. researchgate.net

While the antioxidant and phytoestrogenic activities of isoflavones, in general, are well-documented, specific studies focusing solely on this compound are still emerging. The antioxidant potential is often attributed to the phenolic structure of the isoflavone, which can neutralize reactive oxygen species. biosynth.com The phytoestrogenic effects are linked to the structural similarity of isoflavones to estrogen, allowing them to bind to estrogen receptors. However, the precise contribution of the glucoside moiety to these activities in this compound requires further detailed investigation.

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O11/c1-30-14-3-2-9(4-12(14)24)11-8-31-15-6-10(5-13(25)17(15)18(11)26)32-22-21(29)20(28)19(27)16(7-23)33-22/h2-6,8,16,19-25,27-29H,7H2,1H3/t16-,19-,20+,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGAAKLDKKBMYCB-RECXWPGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401297719 | |

| Record name | Pratensein-7-O-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401297719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36191-03-4 | |

| Record name | Pratensein-7-O-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36191-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pratensein-7-O-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401297719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Abundance and Phytogeographical Distribution

Isolation and Identification from Botanical Sources

The isolation and structural elucidation of Pratensein (B192153) 7-O-glucopyranoside from various plant tissues have been accomplished through modern chromatographic and spectroscopic techniques. Methodologies such as High-Performance Liquid Chromatography (HPLC) are utilized for separation, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed for definitive identification.

Trifolium pratense, commonly known as red clover, is a well-documented source of Pratensein 7-O-glucopyranoside. This perennial herbaceous plant, native to Europe, Western Asia, and northwest Africa, is now cultivated globally as a forage crop. High-performance liquid chromatography coupled with electrospray ionization mass spectrometry (LC-ESI-MS) has been instrumental in identifying isoflavone (B191592) glycosides in red clover extracts. Specifically, Pratensein 7-O-β-D-glucoside and its malonated form, pratensein 7-O-β-D-glucoside 6''-O-malonate, have been detected in both the flowers and leaves of the plant. The flowers of red clover have been found to contain flavones as the major flavonoids, while the leaves are richer in isoflavones.

The genus Astragalus, one of the largest genera of flowering plants, includes species that are significant in traditional medicine. Astragalus membranaceus (Fisch.) Bge. var. mongholicus (Bge.) Hsiao is a notable source from which Pratensein 7-O-β-D-glucopyranoside has been isolated. The roots of this plant, known as Radix Astragali, are particularly rich in this compound. Research has confirmed its presence among the more than 200 constituents identified from various Astragalus species.

Pratensein-7-O-β-D-glucoside has been identified in the flowers of Camellia flavida. This plant, also known as "Jinhua Tea," is utilized traditionally for tea and functional foods. In a study focused on the bioactive components of its flowers, Pratensein 7-O-glucoside was isolated and identified alongside several other new triterpenoid (B12794562) saponins (B1172615) and flavonoid glycosides. The isolation process involved extraction with 70% ethanol (B145695) followed by chromatographic separation.

Cuscuta kotschyana, a parasitic plant from the Convolvulaceae family, has been analyzed for its phytochemical composition. While studies on the Cuscuta genus have identified the presence of various flavonoids, alkaloids, and other phenolic compounds, the available scientific literature does not specifically report the isolation of this compound from Cuscuta kotschyana. General phytochemical screenings of related species like Cuscuta reflexa confirm the presence of flavonoids and glycosides, but not the specific compound of interest.

The isoflavone has also been found in other plant genera. In Dalbergia sissoo (Indian Rosewood), analysis of leaf extracts has revealed the presence of pratensein, the aglycone of this compound, along with other isoflavones like biochanin A and genistein (B1671435). Furthermore, Pratensein-7-O-β-D-glucopyranoside has been specifically isolated from the aerial parts of Eclipta alba (False Daisy), a plant widely used in traditional medicine.

Occurrence in Complex Botanical Extracts

This compound's presence is not limited to individual plants but extends to complex herbal preparations derived from these botanical sources.

Shenqi Fuzheng Injection is a well-known traditional Chinese medicine preparation composed of extracts from Radix Astragali (Astragalus membranaceus) and Radix Codonopsis (Codonopsis pilosula). cancer.gov Given that Astragalus membranaceus is a primary ingredient and a confirmed source of this compound, the compound is an expected constituent of the extract. cancer.gov Comprehensive chemical analyses of Shenqi Fuzheng have identified a multitude of compounds, including 29 flavonoids. xiahepublishing.com While some studies have confirmed components like Calycosin-7-O-β-D-glucoside, the explicit listing of this compound in all analyses of the final injection product is not consistently documented. xiahepublishing.combohrium.com

Purple rice (Oryza sativa L.) is known for its high content of phenolic compounds, particularly anthocyanins, which are responsible for its distinctive color. ifoodmm.com Extensive research into the phenolic profile of purple rice has identified numerous compounds, including protocatechuic acid, vanillic acid, ferulic acid, and various anthocyanin glycosides like cyanidin-3-glucoside and peonidin-3-glucoside. ifoodmm.com However, based on current scientific literature, this compound has not been identified as a phenolic constituent of purple rice. The flavonoid profile of purple rice is dominated by other classes of compounds.

Quantitative Phytochemical Profiling in Plant Matrices

Research has demonstrated that the concentration of isoflavones in red clover varies significantly between different parts of the plant. Generally, the leaves are considered the richest source of isoflavones, followed by the flowers and then the stems. mdpi.com One study that conducted a detailed analysis of a standardized red clover extract identified and quantified numerous isoflavonoids. In a specific fraction of this extract, pratensein was quantified at 0.68% w/w. nih.gov

Below are interactive data tables summarizing the concentration of major isoflavones in different parts of Trifolium pratense, which provides context for the relative abundance of isoflavones in general, including the less-concentrated pratensein.

Concentration of Major Isoflavones in Different Parts of Red Clover (mg/g DW)

| Plant Part | Formononetin (B1673546) | Biochanin A | Daidzein (B1669772) | Genistein |

|---|---|---|---|---|

| Leaves | 5.77 | 5.76 | 0.11 | 0.64 |

| Stems | 1.76 | 0.56 | 0.13 | 0.48 |

| Flowers | 0.52 | 0.78 | 0.001 | 0.11 |

Data adapted from a study on various red clover genotypes. zemdirbyste-agriculture.lt

Range of Isoflavone Concentrations in Red Clover Leaves Across Different Genotypes (mg/g DW)

| Isoflavone | Concentration Range (mg/g DW) |

|---|---|

| Formononetin | 0.22 - 4.68 |

| Biochanin A | 0.59 - 5.94 |

Data from a study analyzing the phytochemical composition of different red clover genotypes. mdpi.com

It is important to note that while these tables provide data for the major isoflavones, pratensein is present in much lower concentrations. mdpi.comnih.gov Further research focusing specifically on the quantification of this compound and its aglycone in various plant matrices is needed for a more comprehensive understanding.

Biosynthetic Pathways and Enzymatic Transformations

Isoflavonoid (B1168493) Biosynthesis: Precursors and Key Steps Leading to Pratensein (B192153)

The biosynthesis of pratensein is an intricate process that originates from the general phenylpropanoid pathway, a fundamental route for the production of a wide array of secondary metabolites in plants. nih.govnih.gov The ultimate precursor for this pathway is the aromatic amino acid L-phenylalanine, which is synthesized via the shikimate pathway. nih.govnih.gov The initial phase, common to many flavonoids, involves the conversion of L-phenylalanine into p-coumaroyl-CoA through a series of three enzymatic reactions. nih.gov

The key steps and enzymes involved in this cascade are:

Phenylalanine ammonia-lyase (PAL) : This enzyme catalyzes the first committed step, the deamination of L-phenylalanine to produce trans-cinnamic acid. nih.govmdpi.com

Cinnamate-4-hydroxylase (C4H) : A cytochrome P450 enzyme, C4H hydroxylates trans-cinnamic acid to form p-coumaric acid. mdpi.comijcmas.com

4-coumarate-CoA ligase (4CL) : This enzyme activates p-coumaric acid by ligating it with Coenzyme A, yielding the critical intermediate p-coumaroyl-CoA. nih.govmdpi.com

From p-coumaroyl-CoA, the pathway branches towards flavonoid and isoflavonoid synthesis. Chalcone (B49325) synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. mdpi.com This chalcone is then isomerized by chalcone isomerase (CHI) to produce the flavanone (B1672756) naringenin, a central intermediate. nih.govcore.ac.uk

The defining step for isoflavonoid biosynthesis is catalyzed by isoflavone (B191592) synthase (IFS), a key enzyme that redirects metabolic flow from flavanones to isoflavones. nih.govnih.gov IFS, another cytochrome P450 enzyme, facilitates a 2,3-aryl migration of the B-ring on the flavanone scaffold, converting naringenin into 2-hydroxyisoflavanone (B8725905). nih.govfrontiersin.org This unstable intermediate is subsequently dehydrated by 2-hydroxyisoflavanone dehydratase (HID) to yield the foundational isoflavone, genistein (B1671435). frontiersin.orgnih.gov

The formation of pratensein from these core isoflavones involves further modification steps, primarily methylation. Enzymes such as isoflavone O-methyltransferase (IOMT) are crucial for these transformations. nih.govmdpi.com The expression of IOMT is often correlated with the accumulation of methoxylated isoflavones like pratensein. mdpi.com These modification enzymes add the specific hydroxyl and methoxy (B1213986) groups that characterize the final pratensein structure.

Table 1: Key Enzymes in the Biosynthesis of Pratensein Precursors This table is interactive and can be sorted by clicking on the column headers.

| Enzyme Abbreviation | Full Enzyme Name | Precursor | Product | Pathway Step |

|---|---|---|---|---|

| PAL | Phenylalanine ammonia-lyase | L-Phenylalanine | trans-Cinnamic acid | General Phenylpropanoid |

| C4H | Cinnamate-4-hydroxylase | trans-Cinnamic acid | p-Coumaric acid | General Phenylpropanoid |

| 4CL | 4-coumarate-CoA ligase | p-Coumaric acid | p-Coumaroyl-CoA | General Phenylpropanoid |

| CHS | Chalcone synthase | p-Coumaroyl-CoA + 3x Malonyl-CoA | Naringenin Chalcone | Flavonoid/Isoflavonoid |

| CHI | Chalcone isomerase | Naringenin Chalcone | Naringenin | Flavonoid/Isoflavonoid |

| IFS | Isoflavone synthase | Naringenin | 2-Hydroxyisoflavanone | Isoflavonoid Specific |

| HID | 2-Hydroxyisoflavanone dehydratase | 2-Hydroxyisoflavanone | Genistein | Isoflavonoid Specific |

Glycosylation Mechanisms: Formation of Pratensein 7-O-glucopyranoside

In plants, isoflavones like pratensein predominantly exist as glycosides rather than free aglycones. ijcmas.com Glycosylation is a critical modification that enhances the water solubility, stability, and compartmentalization of these compounds within the cell, often facilitating their storage in vacuoles. oup.comnih.gov The formation of this compound occurs when a glucose molecule is attached to the hydroxyl group at the 7th position of the pratensein aglycone. biosynth.com

This biochemical reaction is catalyzed by a class of enzymes known as UDP-glycosyltransferases (UGTs). researchgate.netresearchgate.net Specifically, these enzymes belong to family 1 of glycosyltransferases and utilize an activated sugar donor, typically UDP-glucose, to transfer the glucosyl moiety to the isoflavone acceptor. oup.comoup.com The reaction involves the transfer of the glucose from UDP-glucose to the 7-hydroxyl group of pratensein, forming an O-glycosidic bond and releasing UDP. researchgate.net

Numerous UGTs with activity towards flavonoids and isoflavones have been identified in various plant species, particularly legumes like soybean (Glycine max). oup.comfao.org While the specific UGT responsible for the glycosylation of pratensein has not been definitively isolated in all producing organisms, studies have characterized several isoflavone-specific UGTs that catalyze glycosylation at the 7-O position. researchgate.netoup.com These enzymes often exhibit substrate promiscuity, being capable of acting on multiple isoflavone aglycones such as genistein, daidzein (B1669772), and biochanin A. encyclopedia.pub The final amino acid sequence of the UGT, particularly within a conserved region known as the Plant Secondary Product Glycosyltransferase (PSPG) box, is crucial for its recognition and binding of the UDP-sugar donor. oup.comoup.com

Formation of Acylated Glycosides (e.g., Malonates)

Following glycosylation, isoflavone glucosides can undergo further modification through acylation, a common reaction being malonylation. encyclopedia.pub This process leads to the formation of compounds such as pratensein 7-O-(6''-O-malonyl)-glucoside. The addition of a malonyl group further alters the chemical properties of the glycoside, potentially influencing its stability and preventing enzymatic degradation. encyclopedia.pub

This acylation step is catalyzed by acyltransferases, specifically malonyl-CoA:isoflavone-7-O-glucoside-6''-O-malonyltransferase (or simply isoflavone malonyltransferase, MaT). frontiersin.orgnih.gov These enzymes are part of the BAHD family of acyl-CoA-dependent acyltransferases. frontiersin.orgnih.gov The reaction involves the transfer of a malonyl group from the donor molecule, malonyl-CoA, to the 6''-hydroxyl group of the glucose moiety attached to the isoflavone. oup.comresearchgate.net

The malonylation of isoflavone glycosides is considered a terminal step in the biosynthetic pathway, leading to the final storage forms of these compounds in plants like soybean. oup.comresearchgate.net Research has identified and characterized specific isoflavone 7-O-glucoside malonyltransferases from soybean seeds. frontiersin.orgnih.gov These enzymes have been shown to convert isoflavone glucosides like daidzin (B1669773) and genistin (B1671436) into their corresponding 6''-O-malonates, demonstrating the conserved nature of this biosynthetic step in legumes. frontiersin.orgnih.gov

Transcriptomic and Proteomic Studies on Biosynthetic Gene Regulation

The biosynthesis of pratensein and its derivatives is tightly regulated at the genetic level. Transcriptomic and proteomic studies, particularly in isoflavone-producing legumes like Trifolium pratense (red clover) and soybean, have provided significant insights into the regulatory networks governing this pathway. mdpi.comfrontiersin.org

RNA-sequencing (RNA-seq) analyses comparing high- and low-isoflavone plant varieties have identified numerous differentially expressed genes (DEGs) involved in the pathway. mdpi.commdpi.com These studies consistently show that the expression levels of key structural genes—such as PAL, C4H, 4CL, CHS, IFS, and IOMT—are significantly upregulated in high-isoflavone cultivars. mdpi.comconsensus.app This coordinated upregulation suggests a transcriptional control mechanism that modulates the entire pathway's flux.

The regulation is largely orchestrated by specific families of transcription factors (TFs) that bind to the promoter regions of biosynthetic genes, thereby activating or repressing their expression. Several key TF families have been implicated:

MYB transcription factors : These are well-established regulators of flavonoid biosynthesis and have been identified as potential activators of isoflavone synthesis genes. nih.govmdpi.com

WRKY transcription factors : This family of TFs is also identified as a potential regulator, indicating a complex interplay of signals. mdpi.com

NAC transcription factors : Members of this family have also been shown to be involved in the regulatory network. mdpi.com

Weighted gene co-expression network analysis (WGCNA) has been employed to identify modules of co-expressed genes that are strongly correlated with isoflavone accumulation. mdpi.comconsensus.app These analyses have revealed that modules enriched with genes from phenylpropanoid biosynthesis, flavonoid biosynthesis, and transcriptional regulation are upregulated in high-isoflavone groups. mdpi.com Conversely, modules related to primary metabolism, such as sugar metabolism, are often more highly expressed in low-isoflavone groups, suggesting a metabolic trade-off between primary growth and secondary metabolite production. mdpi.com Hormonal signaling and responses to environmental cues also play a crucial role in regulating these biosynthetic pathways. mdpi.comfrontiersin.org

Table 2: Transcription Factors Implicated in Isoflavonoid Biosynthesis Regulation This table is interactive and can be sorted by clicking on the column headers.

| Transcription Factor Family | General Role in Plants | Implication in Isoflavonoid Biosynthesis |

|---|---|---|

| MYB | Regulation of development, metabolism, and stress responses | Identified as key regulators, often directly activating biosynthetic genes like CHS and IFS. nih.govmdpi.comfrontiersin.org |

| bHLH | Regulation of various developmental and physiological processes | Often work in concert with MYB TFs to form activation complexes that regulate flavonoid pathway genes. |

| WRKY | Primarily involved in defense responses and abiotic stress tolerance | Identified in transcriptomic studies as being co-regulated with isoflavone biosynthetic genes. mdpi.com |

Metabolic Fate and Pharmacokinetics in Biological Systems

In Vivo Metabolic Pathways

The in vivo metabolism of Pratensein (B192153) 7-O-glucopyranoside is a multi-step cascade that begins in the gastrointestinal tract and continues in the liver. These pathways are crucial for converting the hydrophilic glycoside into a more absorbable form, which is then further modified for systemic circulation and eventual excretion.

Once Pratensein is liberated in the gut, it can undergo further structural modifications by the intestinal microflora and, following absorption, by hepatic enzymes. Pratensein is a methoxylated isoflavone (B191592), and a key metabolic reaction for this class of compounds is O-demethylation. Studies on the co-occurring red clover isoflavones, formononetin (B1673546) and biochanin A, show that they are demethylated by gut bacteria and cytochrome P450 enzymes in the liver to form daidzein (B1669772) and genistein (B1671435), respectively. nih.govnih.govresearchgate.net By analogy, Pratensein (4′-methoxy-3′,5,7-trihydroxyisoflavone) is susceptible to demethylation at the 4'-position.

Additionally, hydroxylation reactions can occur, adding further hydroxyl groups to the isoflavone structure. For instance, studies of formononetin metabolism have identified hydroxylated derivatives in addition to the primary demethylated product. nih.gov These reactions create a pool of related but distinct isoflavone metabolites in the body.

After the Pratensein aglycone and its initial metabolites are absorbed, they are subject to extensive Phase II metabolism, primarily in the intestinal wall and the liver. nih.gov These conjugation reactions attach small, polar endogenous molecules—such as glucuronic acid, sulfate (B86663), or methyl groups—to the hydroxyl groups of the isoflavone. uomus.edu.iqnih.gov The primary purpose of these reactions, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), is to increase the water solubility of the metabolites, thereby facilitating their elimination from the body via urine and bile. researchgate.netnih.govresearchgate.net Consequently, in systemic circulation, Pratensein and its derivatives are found predominantly as glucuronide and sulfate conjugates, with very low levels of the free aglycone present in plasma. researchgate.net

Table 1: Summary of Metabolic Transformations for Pratensein 7-O-glucopyranoside

| Metabolic Step | Description | Primary Location | Key Enzymes | Resulting Compound(s) |

|---|---|---|---|---|

| Phase I (Initial) | Cleavage of the glucose moiety from the parent glycoside. | Small & Large Intestine | Microbial β-glucosidases | Pratensein (aglycone) |

| Phase I (Secondary) | Removal of the methyl group from the 4'-position of the aglycone. | Intestine & Liver | Microbial enzymes, Cytochrome P450s | Demethylated Pratensein |

| Phase II Conjugation | Addition of a glucuronic acid molecule to hydroxyl groups. | Intestinal Wall & Liver | UDP-glucuronosyltransferases (UGTs) | Pratensein-O-glucuronides |

| Phase II Conjugation | Addition of a sulfate group to hydroxyl groups. | Intestinal Wall & Liver | Sulfotransferases (SULTs) | Pratensein-O-sulfates |

Absorption and Systemic Distribution Studies in Animal Models

Pharmacokinetic studies in animal models, while not specifically detailing this compound, provide a clear framework based on closely related isoflavones. Following oral administration of an isoflavone glycoside, the parent compound is typically undetectable or present at very low concentrations in systemic circulation. This indicates poor absorption of the glycoside form and/or rapid, extensive first-pass metabolism.

The absorption of the aglycone, Pratensein, occurs in the intestine after it is liberated from its sugar moiety. The absorbed aglycone then enters the portal vein and travels to the liver, where it undergoes significant first-pass conjugation (Phase II metabolism). This process, combined with metabolism in the intestinal cells, means that the form that reaches systemic circulation is primarily a mixture of glucuronidated and sulfated metabolites. The distribution of these metabolites throughout the body is influenced by factors such as their high polarity and binding to plasma proteins. nih.govnih.gov

Identification of Active Metabolites

The biological activity associated with the consumption of this compound is largely attributed to its metabolites rather than the parent glycoside. The primary active metabolite is the aglycone, Pratensein , which is formed after deglycosylation in the gut.

Further metabolites produced through demethylation may also exhibit significant, and potentially enhanced, biological activity. This is a known phenomenon among isoflavones; for example, the demethylation of biochanin A to genistein increases its estrogenic potency. nih.gov Therefore, any demethylated or hydroxylated derivatives of Pratensein are also considered potentially active metabolites. In contrast, the glucuronide and sulfate conjugates produced during Phase II metabolism are generally considered biologically inactive and are primarily transport forms destined for excretion. uomus.edu.iq

Biological Activities and Pharmacological Potential

Pratensein (B192153) 7-O-glucopyranoside is a naturally occurring isoflavone (B191592) glucoside found in plants such as red clover (Trifolium pratense). biosynth.com As a member of the flavonoid family, its biological effects are a subject of ongoing investigation. The primary activities attributed to this compound are thought to stem from its antioxidant and cell-modulating properties. biosynth.com

Antioxidant Properties and Reactive Oxygen Species Modulation

The principal mechanism of action suggested for Pratensein 7-O-glucopyranoside is its antioxidant activity. biosynth.com It is believed to function by neutralizing reactive oxygen species (ROS), thereby reducing oxidative stress within the body. biosynth.com Oxidative stress is a key factor in the pathogenesis of numerous conditions, including aging, cardiovascular diseases, and cancer.

By mitigating oxidative damage, this compound may contribute to the protection of cells from the harmful effects of ROS. biosynth.com This cellular protection is fundamental to its potential role in the study and mitigation of diseases linked to oxidative damage. biosynth.com While the general antioxidant mechanism is proposed for the isoflavone class, specific studies detailing the quantitative antioxidant capacity of this compound are less prevalent than for other common flavonoids.

Anti-inflammatory Effects and Cytokine Modulation

Many flavonoids and isoflavones are recognized for their anti-inflammatory effects, which are often mediated through the regulation of pro-inflammatory cytokines and key signaling pathways like NF-κB. While direct research on the cytokine modulation capabilities of this compound is limited, the activities of its aglycone, pratensein, provide valuable insights.

Antiproliferative and Apoptosis-Inducing Activities in Cancer Models

This compound has demonstrated notable antiproliferative and pro-apoptotic effects in cancer cell models, particularly in human breast cancer. Research indicates that the glycoside form of pratensein possesses significantly greater cytotoxic activity against cancer cells than its aglycone counterpart. researchgate.net

In a study utilizing human breast cancer cell lines, MCF-7 and MDA-MB-231, this compound was shown to inhibit proliferation and induce apoptosis, highlighting its potential as an anticancer agent. researchgate.net The findings suggest that the compound exerts its antitumor effects through the modulation of genes that control programmed cell death. researchgate.net

Gene Expression Profiling (e.g., p53, bcl-2, caspase-3, bax)

The mechanism behind the apoptosis-inducing activity of this compound involves the regulation of key apoptosis-related genes. researchgate.net Studies have demonstrated that treatment of breast cancer cells with this compound leads to a significant downregulation of the anti-apoptotic gene bcl-2. researchgate.net Concurrently, it causes an upregulation of the tumor suppressor gene p53 and the pro-apoptotic genes bax and caspase-3. researchgate.net

The alteration of the Bax/Bcl-2 ratio is a critical event in the mitochondrial pathway of apoptosis. The increase in this ratio, coupled with the activation of caspase-3, the primary executioner caspase, confirms the compound's ability to trigger programmed cell death in cancer cells. researchgate.net The upregulation of p53 suggests a reactivation of the cell's intrinsic tumor suppression mechanisms. researchgate.net

Table 1: Effect of this compound on Apoptosis-Related Gene Expression in Human Breast Cancer Cells

| Cell Line | Gene | Change in Expression | Fold Increase (Approx.) |

| MDA-MB-231 | p53 | Increased | Up to 7-fold |

| bax | Increased | Up to 7 to 8-fold | |

| caspase-3 | Increased | Up to 5 to 7-fold | |

| bcl-2 | Decreased | Not specified | |

| MCF-7 | p53 | Increased | Up to 9-fold |

| bax | Increased | Not specified | |

| caspase-3 | Increased | Not specified | |

| bcl-2 | Decreased | Not specified |

Data extracted from a study on Cuscuta kotchiana, which identified pratensein glycoside as an active fraction. The study measured relative quantification based on 2-ΔΔCt values after 12 hours of treatment. researchgate.net

Enzyme Inhibitory Activities

Flavonoids and their glycosides are widely known to be inhibitors of various enzymes. For instance, related compounds have shown inhibitory activity against enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism, and acetylcholinesterase, an enzyme implicated in neurodegenerative diseases. researchgate.net

While enzyme inhibition is a characteristic activity of this compound class, specific research detailing the enzyme inhibitory profile of this compound is not extensively documented in the available scientific literature. Further studies are required to identify its specific enzyme targets and to characterize the kinetics and therapeutic potential of such interactions.

Alpha-Glucosidase Inhibition Research

Alpha-glucosidase is a key enzyme in the digestive system responsible for breaking down complex carbohydrates into absorbable glucose. The inhibition of this enzyme can delay carbohydrate digestion and glucose absorption, thereby reducing postprandial hyperglycemia. This mechanism is a therapeutic strategy for managing type 2 diabetes.

Natural products, particularly flavonoids, have been extensively studied as sources of alpha-glucosidase inhibitors. Research has identified this compound as one of the major α-glucosidase inhibitors found in certain medicinal plants, such as Radix Astragali. While specific IC50 values for this compound are not detailed in the available literature, the inhibitory activities of other structurally related flavonoids have been quantified, highlighting the potential of this class of compounds. For context, the inhibitory activities of various flavonoids against α-glucosidase are presented below.

Interactive Table: α-Glucosidase Inhibitory Activity of Selected Flavonoids

| Compound | IC50 Value | Source / Note |

|---|---|---|

| Fisetin | 4.099 × 10⁻⁴ mM | Exhibited stronger inhibition than acarbose. mdpi.com |

| Acarbose (Control) | 1.498 mM | A commercialized anti-glucosidase drug. mdpi.com |

| Chrysoeriol-7-O-glucoside | - | Noted for better inhibitory activity than other tested flavones. researchgate.net |

| Apigenin (B1666066) | - | Showed the best inhibitory effect on α-amylases. researchgate.net |

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Studies (referencing aglycone)

Protein tyrosine phosphatase 1B (PTP1B) is a non-receptor enzyme that plays a critical negative regulatory role in insulin (B600854) and leptin signaling pathways. nih.govresearchgate.netmdpi.com By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates insulin signaling. researchgate.net Consequently, inhibition of PTP1B is considered a promising therapeutic strategy for treating type 2 diabetes and obesity, as it can enhance insulin sensitivity. mdpi.comresearchgate.netnih.gov

Research into PTP1B inhibitors has explored a wide range of natural and synthetic compounds. nih.gov While direct studies on the inhibitory activity of this compound against PTP1B are limited, its aglycone, Pratensein, belongs to the isoflavone class of compounds, which are actively investigated for this property. The general approach involves identifying molecules that can selectively block the PTP1B enzyme, thereby improving the sensitivity of the insulin receptor and helping to cure diseases related to insulin resistance. nih.gov The development of potent and selective PTP1B inhibitors from natural product scaffolds remains an important area of drug discovery. nih.gov

Phytoestrogenic Research: Receptor Interactions and Signaling

Phytoestrogens are plant-derived compounds that are structurally similar to mammalian estrogen (17β-estradiol) and can exert estrogenic or anti-estrogenic effects by interacting with estrogen receptors (ERs). cabidigitallibrary.orgmdpi.com Pratensein, the aglycone of this compound, is a known phytoestrogen found in plants like red clover (Trifolium pratense). cabidigitallibrary.orgnih.govnih.gov

The biological effects of phytoestrogens are mediated through two main estrogen receptor subtypes: ERα and ERβ. nih.gov These receptors have different tissue distributions and can trigger distinct, sometimes opposing, cellular responses. nih.gov Generally, ERα is associated with proliferative effects, whereas ERβ may have anti-proliferative or tumor-suppressive roles. youtube.com The therapeutic potential of phytoestrogens often relates to their preferential binding affinity for ERβ over ERα. youtube.com

The signaling mechanism involves the binding of the phytoestrogen to the ligand-binding domain of the ER, which causes a conformational change in the receptor. google.com This complex then typically translocates to the cell nucleus, dimerizes, and binds to specific DNA sequences known as hormone response elements (HREs). google.com This action recruits co-activator or co-repressor proteins, ultimately modulating the transcription of target genes and initiating a cellular response. google.com Isoflavones, by binding to ERs, can activate genes and produce beneficial effects on metabolism and other physiological processes. nih.gov

Interactive Table: General Roles of Estrogen Receptor Subtypes

| Receptor | General Function | Implication of Phytoestrogen Binding |

|---|---|---|

| ERα (Alpha) | Mediates proliferative effects in tissues like the uterus and breast. nih.gov | Binding can mimic estrogen, but often with lower potency. |

| ERβ (Beta) | Often has a restraining effect on ERα activities; may be tumor-suppressive. nih.govyoutube.com | Preferential binding by many phytoestrogens may contribute to protective effects. youtube.com |

Osteogenic Activity and Bone Health Research (referencing aglycone where relevant)

Osteoporosis is a skeletal disease characterized by decreased bone mass and microarchitectural deterioration, leading to increased fracture risk. usda.gov It is particularly common in postmenopausal women due to estrogen deficiency. nih.govusda.gov Phytoestrogens have been investigated as a potential alternative therapy for preventing bone loss. usda.gov

Substances from Trifolium pratense (red clover), a primary source of Pratensein, have demonstrated positive effects on bone health. cabidigitallibrary.orgnih.gov Research using red clover oil, which is rich in isoflavones like Pratensein, showed that its application in an animal model stimulated a larger number of osteoblasts (bone-forming cells) and increased bone remodeling, indicating a potential to enhance bone healing. researchgate.net

The mechanism of action for phytoestrogens in bone health is believed to be mediated primarily through estrogen receptors on bone cells. usda.gov This interaction can stimulate osteogenic differentiation and mineralization. nih.gov Studies on other flavonoids have shown they can up-regulate the expression of key osteogenic markers. nih.govmdpi.commdpi.com For instance, the flavonoid apigenin was found to promote the proliferation and mineralization of human osteoblasts and increase the expression of genes for Alkaline Phosphatase (ALP), Osteocalcin (OCN), and Collagen Type 1 (COL1). mdpi.com Similarly, the flavonoid trifolirhizin (B192568) promotes osteoblast differentiation by stimulating major osteogenic signaling pathways like Wnt/β-catenin and BMP2/Smad. mdpi.com These findings suggest that Pratensein, as a phytoestrogenic isoflavone, may contribute to bone health by promoting the activity of bone-forming cells.

Interactive Table: Key Markers in Osteogenesis

| Marker | Role in Bone Formation |

|---|---|

| Alkaline Phosphatase (ALP) | An early marker of osteoblast differentiation; plays a role in matrix mineralization. mdpi.commdpi.com |

| Runt-related transcription factor 2 (RUNX2) | A critical transcription factor for osteoblast differentiation and bone development. mdpi.com |

| Collagen Type 1 (COL1) | The main structural protein of the bone matrix, providing tensile strength. mdpi.com |

| Osteocalcin (OCN) | A protein synthesized by osteoblasts, involved in the later stages of bone mineralization. mdpi.com |

| Bone Sialoprotein (BSP) | A component of the bone matrix involved in the nucleation of hydroxyapatite (B223615) crystals. mdpi.com |

Mechanistic Elucidation and Structure Activity Relationship Sar Studies

Molecular Targets and Binding Mechanisms

Direct molecular targets for Pratensein (B192153) 7-O-glucopyranoside have not been definitively identified in published research. For many flavonoid glycosides, biological activity is often preceded by metabolic conversion to their aglycone form, in this case, pratensein. The aglycone is typically more biologically active and can interact with a range of molecular targets.

Potential, though not yet proven, targets for isoflavones in general include enzymes and receptors involved in cellular signaling. As a phytoestrogen, it is plausible that Pratensein 7-O-glucopyranoside or its aglycone could interact with estrogen receptors, although specific binding studies are required for confirmation. Its antioxidant potential also suggests possible interactions with enzymes involved in managing oxidative stress. biosynth.com

Intracellular Signaling Pathways Impacted

Currently, there is a lack of specific studies detailing the impact of this compound on intracellular signaling pathways. Research on other flavonoid glycosides has shown modulation of key signaling cascades, such as the NF-κB pathway, which is crucial in inflammatory responses. However, it remains to be experimentally verified if this compound exerts similar effects. The phytoestrogenic nature of isoflavones also suggests a potential to influence estrogen-receptor-mediated signaling pathways. biosynth.com

Gene Expression Regulation in Cellular Responses

Specific research on the regulation of gene expression by this compound is not currently available. The potential modulation of signaling pathways, such as those involving NF-κB or estrogen receptors, would likely lead to downstream changes in gene expression. For instance, inhibition of the NF-κB pathway by other flavonoids has been shown to decrease the expression of pro-inflammatory genes like COX-2. Future research, including transcriptomic studies, is needed to elucidate the specific genes and cellular responses regulated by this compound.

Comparative SAR Analysis of this compound and its Aglycone

A direct comparative structure-activity relationship (SAR) analysis of this compound and its aglycone, pratensein, has not been published. However, general principles from flavonoid research can offer insights.

The addition of a glucopyranoside moiety at the 7-position generally increases the water solubility and stability of the flavonoid. nih.gov This glycosylation can also influence the compound's bioavailability and metabolic fate. Often, the aglycone form (pratensein) is considered more biologically active in vitro because the bulky sugar group can hinder interaction with molecular targets. nih.govresearchgate.net However, in vivo, the glycoside may have altered pharmacokinetic properties that could lead to significant biological effects after metabolic activation. nih.gov The glycosidic bond's stability is a key factor, with O-glycosides being susceptible to hydrolysis in the digestive tract. nih.gov

Table 1: General Structural and Activity Differences between Flavonoid Glycosides and Aglycones

| Feature | Flavonoid Glycoside (e.g., this compound) | Flavonoid Aglycone (e.g., Pratensein) |

| Solubility | Generally higher | Generally lower |

| Stability | Generally higher | Can be less stable |

| In Vitro Activity | Often lower due to steric hindrance from the sugar moiety | Often higher |

| Bioavailability | Dependent on metabolism and absorption | Can be readily absorbed if released from the glycoside |

Computational Studies and Molecular Docking Approaches

There are no specific published computational studies or molecular docking analyses for this compound. Such studies are valuable for predicting potential molecular targets and understanding binding interactions at an atomic level. Molecular docking could be employed to screen a library of proteins to identify potential binding partners for both the glycoside and its aglycone, pratensein. This would help in generating hypotheses for their mechanism of action that could then be tested experimentally.

Advanced Analytical Methodologies in Research

Liquid Chromatography-Mass Spectrometry (LC-MS) for Qualitative and Quantitative Analysis

Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone technique for the analysis of Pratensein (B192153) 7-O-glucopyranoside. It is frequently applied in the study of flavonoids and their glycosides in plant extracts, such as those from Red Clover (Trifolium pratense). researchgate.netnih.gov This method allows for the separation of complex mixtures and the sensitive detection of individual components. In LC-MS analysis, the compound is first separated on a chromatographic column and then ionized, typically using electrospray ionization (ESI), before being detected by the mass spectrometer. researchgate.netnih.gov ESI is a soft ionization technique that generally keeps the molecule intact, allowing for the determination of its molecular weight.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a compound and confirming its identity. For Pratensein 7-O-glucopyranoside, with a molecular formula of C₂₂H₂₂O₁₁, the expected monoisotopic mass is 462.1162 Da. uni.lu HRMS instruments, such as Quadrupole Time-of-Flight (QTOF) or Orbitrap analyzers, can measure this mass with high precision (typically with an error of less than 5 ppm), which helps to distinguish it from other isobaric compounds. mdpi.comsemanticscholar.org The identification process involves comparing the experimentally measured accurate mass of the molecular ion (e.g., [M+H]⁺ at m/z 463.1235 or [M-H]⁻ at m/z 461.1089) with the theoretically calculated mass. uni.lumdpi.com

Table 1: Predicted m/z Values for this compound Adducts This table is interactive. Click on the headers to sort the data.

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 463.12348 |

| [M-H]⁻ | 461.10892 |

| [M+Na]⁺ | 485.10542 |

| [M+K]⁺ | 501.07936 |

| [M+NH₄]⁺ | 480.15002 |

Data sourced from PubChem. uni.lu

Tandem mass spectrometry (MS/MS) is employed to further elucidate the structure of this compound by analyzing its fragmentation patterns. In an MS/MS experiment, the molecular ion of the compound is selected and then fragmented through collision-induced dissociation (CID). The resulting product ions provide valuable structural information.

A primary and characteristic fragmentation pathway for flavonoid O-glycosides like this compound is the cleavage of the glycosidic bond. ekb.egnih.govresearchgate.net This results in the neutral loss of the glucose moiety (162 Da). researchgate.net The analysis of the resulting aglycone fragment can confirm the core isoflavone (B191592) structure. For this compound ([M+H]⁺ at m/z 463.1), the loss of the glucose unit would produce a protonated aglycone (Pratensein) fragment at approximately m/z 301.1. Further fragmentation of this aglycone can provide insights into the structure of the A and B rings. researchgate.net In negative ion mode ([M-H]⁻ at m/z 461.1), the primary fragmentation also involves the loss of the sugar moiety, producing the deprotonated aglycone ion [Y₀]⁻ at m/z 299.1. nih.gov

Table 2: Common Fragmentation Patterns for Isoflavone Glycosides This table is interactive. Click on the headers to sort the data.

| Precursor Ion | Fragmentation Event | Product Ion (m/z) | Structural Information |

|---|---|---|---|

| [M+H]⁺ | Neutral loss of glucose | [M+H - 162]⁺ | Aglycone (Pratensein) |

| [M-H]⁻ | Glycosidic bond cleavage | [M-H - 162]⁻ or Y₀⁻ | Aglycone (Pratensein) |

| Aglycone Ion | Retro-Diels-Alder (RDA) | Varies | A- and B-ring fragments |

Based on general flavonoid fragmentation principles. nih.govresearchgate.net

Ultra-Performance Liquid Chromatography (UPLC), which uses columns with smaller particle sizes (<2 µm), offers significant advantages over conventional HPLC for the analysis of complex plant extracts. When coupled with mass spectrometry, UPLC-MS provides higher resolution, increased sensitivity, and faster analysis times. mdpi.com These characteristics are particularly beneficial for separating isomeric flavonoid glycosides and for detecting trace amounts of this compound in intricate matrices. mdpi.com The enhanced peak capacity and speed of UPLC-MS systems make them highly suitable for metabolomic studies and for high-throughput screening of natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

While mass spectrometry is powerful for identification and structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for unambiguous structural confirmation. Techniques such as ¹H NMR, ¹³C NMR, and 2D NMR (like COSY, HSQC, and HMBC) provide detailed information about the connectivity of atoms within the molecule. For this compound, ¹H NMR would show characteristic signals for the aromatic protons on the isoflavone core, the methoxy (B1213986) group, and the protons of the glucose unit. The coupling constants of the anomeric proton of the glucose can confirm its β-configuration. ekb.eg ¹³C NMR data provides the chemical shifts for each carbon atom, confirming the isoflavone skeleton and the presence of the glucopyranoside substituent. ekb.egchemfaces.com The specific point of attachment of the glucose to the 7-position of the pratensein aglycone is typically confirmed using long-range HMBC correlations.

Method Development for Quantification in Complex Biological and Herbal Matrices

Developing a robust method for quantifying this compound in complex samples like herbal preparations or biological fluids (e.g., plasma) is essential for pharmacokinetic and quality control studies. LC-MS/MS is the preferred technique for this purpose, often operating in Multiple Reaction Monitoring (MRM) mode. Method development involves optimizing several key parameters:

Sample Preparation: Establishing an efficient extraction protocol (e.g., solid-phase extraction or liquid-liquid extraction) to isolate the analyte from the matrix and minimize interference.

Chromatographic Separation: Fine-tuning the mobile phase composition, gradient, column type, and flow rate to achieve good peak shape and separation from other matrix components.

Mass Spectrometry: Optimizing ESI source parameters (e.g., spray voltage, gas flows, temperature) and selecting specific, sensitive, and selective MRM transitions (a precursor ion and a specific product ion) for both the analyte and an internal standard. The method is then validated according to established guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects to ensure reliable and reproducible results. kahaku.go.jp

Emerging Research Directions and Future Perspectives

The isoflavone (B191592) Pratensein (B192153) 7-O-glucopyranoside, a natural product found in plants such as red clover (Trifolium pratense), is the subject of growing scientific interest. mdpi.com While research has begun to uncover its properties, the full scope of its biological significance and potential applications remains an area of active investigation. Emerging research is now moving beyond simple isolation and identification, venturing into complex systems biology, advanced production methods, and a deeper understanding of its ecological and interactive roles. These future perspectives promise to unlock the full potential of this intricate molecule.

Q & A

Q. What are the standard methods for isolating Pratensein 7-O-glucopyranoside from plant sources?

this compound is typically isolated via solvent extraction followed by chromatographic purification. For example, Cuscuta kotchiana and Selaginella species are common sources, where methanol or ethanol extracts are partitioned and purified using HPLC-DAD or column chromatography (e.g., silica gel or Sephadex) . Critical steps include:

- Extraction : Use 70–80% ethanol to maximize flavonoid solubility.

- Partitioning : Liquid-liquid separation with ethyl acetate or n-butanol.

- Purification : Reverse-phase HPLC with C18 columns and UV detection at 260–280 nm .

Q. How is the chemical structure of this compound characterized?

Structural elucidation relies on spectroscopic techniques:

- 1H/13C NMR : Identifies aglycone and glycosidic moieties. Key signals include aromatic protons (δ 6.8–7.9 ppm) and anomeric glucose protons (δ 4.8–5.5 ppm) .

- DEPT and 2D NMR (COSY, HSQC, HMBC) : Confirms carbon connectivity and glycosidic linkage positions .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks at m/z 463 [M+H]+ and fragmentation patterns confirm the glucopyranoside substitution .

Q. What are the primary biological activities reported for this compound?

Documented activities include:

- Anticancer : Inhibits proliferation in MCF-7 and HepG2 cells (IC₅₀: 10–50 µM) via apoptosis induction .

- Anti-inflammatory : Reduces COX-2 and TNF-α expression in murine macrophages .

- Antioxidant : Scavenges DPPH radicals (EC₅₀: ~20 µM) .

Note: Activity varies with purity (>95% recommended) and cell line specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivities across studies?

Discrepancies often arise from methodological differences:

- Dosage : Compare studies using equivalent doses adjusted for cell viability (e.g., MTT assay protocols) .

- Purity : Verify compound purity via HPLC-UV/ELSD and exclude co-eluting impurities .

- Cell Culture Conditions : Standardize serum concentration, passage number, and oxygen levels to minimize variability .

- Negative Controls : Include quercetin or apigenin as reference flavonoids for activity benchmarking .

Q. What experimental designs are optimal for evaluating the pharmacokinetics of this compound?

Key considerations:

- In Vivo Models : Use Sprague-Dawley rats (Km factor: 6) for bioavailability studies. Administer 10–50 mg/kg orally or intravenously .

- Biofluid Analysis : LC-MS/MS quantitation in plasma (LLOQ: 1 ng/mL) with C18 columns and acetonitrile gradients .

- Metabolite Profiling : Incubate with liver microsomes to identify phase I/II metabolites (e.g., glucuronidation at C7) .

Q. How should researchers design dose-response studies to assess toxicity?

- Acute Toxicity : Follow OECD 423 guidelines, testing up to 2,000 mg/kg in rodents with histopathology endpoints .

- Chronic Toxicity : 90-day studies with hematological, hepatic, and renal function markers .

- In Silico Tools : Predict ADMET properties using SwissADME or ProTox-II to prioritize in vivo testing .

Methodological Challenges

Q. What strategies improve yield during large-scale synthesis of this compound?

Q. How can researchers validate target engagement in mechanistic studies?

- Molecular Docking : Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR) or Bcl-2 (PDB: 4AQ3) .

- CRISPR Knockout : Generate p53- or NF-κB-deficient cell lines to confirm pathway dependency .

- Pull-Down Assays : Biotinylate this compound and use streptavidin beads to isolate binding proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.